molecular formula C22H19FN4S2 B11490841 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine

Cat. No.: B11490841
M. Wt: 422.5 g/mol
InChI Key: JWAKHSVHEWOREZ-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine, often referred to as FTPP , belongs to the thiazole family of heterocyclic organic compounds. Thiazoles feature a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom, satisfying Hückel’s rule .

Preparation Methods

Synthesis Routes:: FTPP can be synthesized through various routes. One common method involves the condensation of 4-fluorobenzaldehyde with 2-aminothiazole, followed by cyclization with piperazine. The synthetic steps are as follows:

    Condensation: React 4-fluorobenzaldehyde with 2-aminothiazole to form an imine intermediate.

    Cyclization: Cyclize the imine intermediate with piperazine to yield FTPP.

Industrial Production:: Industrial-scale production typically involves efficient synthetic methods, optimization of reaction conditions, and purification steps to achieve high yields.

Chemical Reactions Analysis

FTPP undergoes several chemical reactions:

    Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.

    Nucleophilic Substitution: The C-2 atom is susceptible to nucleophilic substitution.

Common reagents include Lewis acids, bases, and various electrophiles. Major products formed depend on the specific reaction conditions.

Scientific Research Applications

FTPP finds applications in:

Mechanism of Action

The exact mechanism of FTPP’s effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

FTPP’s uniqueness lies in its dual thiazole rings and fluorophenyl substitution. Similar compounds include sulfathiazole, Ritonavir, Abafungin, and Tiazofurin .

Properties

Molecular Formula

C22H19FN4S2

Molecular Weight

422.5 g/mol

IUPAC Name

2-[4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C22H19FN4S2/c23-18-8-6-17(7-9-18)20-15-29-22(25-20)27-12-10-26(11-13-27)21-24-19(14-28-21)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2

InChI Key

JWAKHSVHEWOREZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CC=CC=C3)C4=NC(=CS4)C5=CC=C(C=C5)F

Origin of Product

United States

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